molecular formula C16H14BrClN2O2 B3546202 4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide

Cat. No.: B3546202
M. Wt: 381.6 g/mol
InChI Key: UBUFRFODOBGECQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide is an organic compound with the molecular formula C13H9BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the aromatic ring, along with a propanoylamino group

Properties

IUPAC Name

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-2-15(21)19-12-7-8-13(18)14(9-12)20-16(22)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUFRFODOBGECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by bromination and chlorination reactions. The general steps are as follows:

    Friedel-Crafts Acylation:

    Bromination: The addition of a bromine atom to the aromatic ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and chlorine) on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but lacks the propanoylamino group.

    2-Bromo-N-(4-hydroxy-phenyl)-N-methyl-benzamide: Contains a hydroxy group instead of a propanoylamino group.

    4-Bromo-2-fluorobenzamide: Features a fluorine atom instead of a chlorine atom.

Uniqueness

4-bromo-N-[2-chloro-5-(propanoylamino)phenyl]benzamide is unique due to the presence of both bromine and chlorine substituents along with the propanoylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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